
Acetic acid;4-ethenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4-ethenylpyridine is a compound that combines the properties of acetic acid and 4-ethenylpyridine Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 4-ethenylpyridine, on the other hand, is a derivative of pyridine, a basic heterocyclic organic compound with a nitrogen atom in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-ethenylpyridine can be achieved through various methods. One common approach involves the reaction of 4-ethenylpyridine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to a specific temperature to facilitate the reaction. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes. One method includes the catalytic reaction of 4-ethenylpyridine with acetic acid in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid. The reaction is carried out in a reactor under controlled temperature and pressure conditions to maximize yield and purity. The final product is then subjected to purification steps, such as distillation or chromatography, to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4-ethenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, substituted pyridines.
Aplicaciones Científicas De Investigación
Acetic acid;4-ethenylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of acetic acid;4-ethenylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. In biological systems, it may interact with proteins or nucleic acids, affecting their structure and function. The exact mechanism depends on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A basic heterocyclic compound with a nitrogen atom in its ring structure.
4-Vinylpyridine: Similar to 4-ethenylpyridine but with a vinyl group instead of an ethenyl group.
Acetic Acid: A simple carboxylic acid known for its sour taste and pungent smell.
Uniqueness
Acetic acid;4-ethenylpyridine is unique due to its combination of properties from both acetic acid and 4-ethenylpyridine. This dual nature allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry. Its ability to act as both an acid and a base, as well as its potential to form coordination complexes, sets it apart from other similar compounds.
Propiedades
Número CAS |
76741-72-5 |
|---|---|
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
acetic acid;4-ethenylpyridine |
InChI |
InChI=1S/C7H7N.C2H4O2/c1-2-7-3-5-8-6-4-7;1-2(3)4/h2-6H,1H2;1H3,(H,3,4) |
Clave InChI |
FOSQNSTXNUWWJV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C=CC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


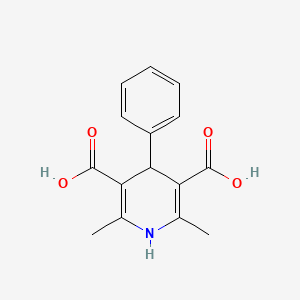

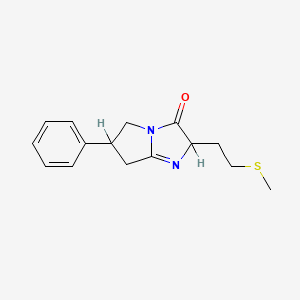
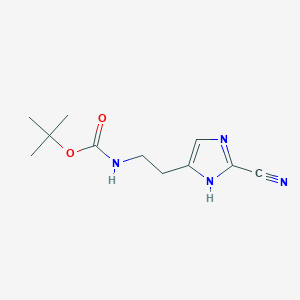
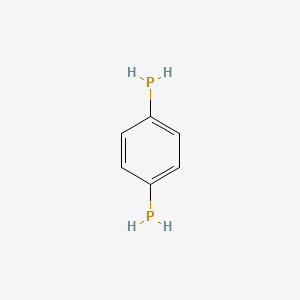

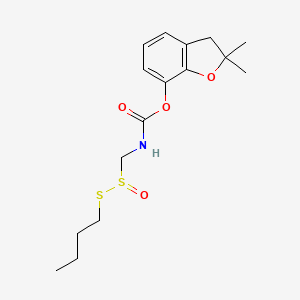

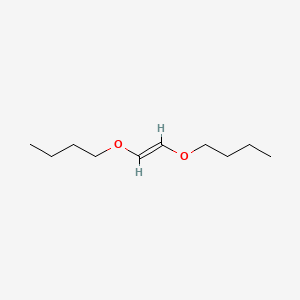

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450233.png)



